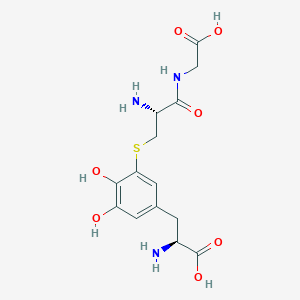
Metil 1-metil-1H-indazol-3-carboxilato
Descripción general
Descripción
Methyl 1-methyl-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-methyl-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
“Metil 1-metil-1H-indazol-3-carboxilato” se utiliza como materia prima e intermedio importante en la síntesis orgánica . Juega un papel crucial en la formación de moléculas orgánicas complejas a partir de otras más simples.
Productos farmacéuticos
Este compuesto se utiliza en la industria farmacéutica . Sirve como adyuvante farmacéutico, mejorando el efecto de los tratamientos médicos . También se utiliza en la síntesis de varios cannabinoides sintéticos .
Agroquímicos
“this compound” se utiliza en la producción de agroquímicos . Estos productos químicos son esenciales para proteger los cultivos de plagas y aumentar el rendimiento de los cultivos.
Tinte
Este compuesto se utiliza en la producción de tintes . Los tintes son sustancias que imparten color a un material. Las propiedades químicas del compuesto pueden influir en el color, la intensidad y la permanencia del tinte.
Investigación biológica
Los derivados que contienen indazol, como “this compound”, presentan actividades biológicas versátiles . Han ganado considerable atención en el campo de la química medicinal .
Tratamiento del cáncer
Algunos compuestos que contienen indazol se han utilizado como fármacos contra el cáncer . Por ejemplo, niraparib, un compuesto que contiene indazol, se ha utilizado ampliamente para el tratamiento del cáncer epitelial de ovario recurrente, trompa de Falopio o peritoneal primario, mama y próstata <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0
Mecanismo De Acción
Target of Action
Methyl 1-methyl-1H-indazole-3-carboxylate is a complex organic compound Similar indazole derivatives have been studied for their inhibitory effects on human neutrophil elastase .
Mode of Action
It’s known that indazole derivatives can interact with their targets, leading to changes in cellular processes . More research is needed to fully understand the interaction of this specific compound with its targets.
Biochemical Pathways
Indazole derivatives have been associated with various biochemical pathways, including those involved in cell proliferation .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
Propiedades
IUPAC Name |
methyl 1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWFNXKOCOIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552092 | |
| Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109216-60-6 | |
| Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)


![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)




![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)



![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
